molecular formula C16H16N4O3 B2766253 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1172742-02-7

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2766253
CAS RN: 1172742-02-7
M. Wt: 312.329
InChI Key: NQNHECOFHMKYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPB is a small molecule that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Molecular Interaction Studies

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide and its analogs have been studied for their molecular interactions. For instance, the interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), with the CB1 cannabinoid receptor was examined. Using the AM1 molecular orbital method, conformational analysis was conducted, and various conformations were identified. These studies are crucial in understanding how these compounds interact with receptors at a molecular level, which can have implications for drug design and therapeutic applications (Shim et al., 2002).

Antimicrobial and Antitumor Activities

Another area of research for these compounds involves their potential antimicrobial and antitumor activities. For instance, microwave-assisted synthesis of pyrazolopyridine derivatives, which are structurally related to the compound , has been explored. These compounds showed significant antioxidant and antitumor activities against liver and breast cell lines, as well as antimicrobial properties (El‐Borai et al., 2013). Additionally, other related compounds have been synthesized and evaluated for their in vitro anticancer activity and antimicrobial effects, further highlighting the potential of these compounds in therapeutic applications (Rasal et al., 2020).

Application in Monoclonal Antibody Production

Interestingly, a study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which shares a similar molecular structure with the compound of interest, can improve monoclonal antibody production in Chinese hamster ovary cell cultures. This compound was observed to suppress cell growth and enhance cell-specific glucose uptake rate and intracellular adenosine triphosphate during monoclonal antibody production, highlighting its potential application in biotechnology and pharmaceutical manufacturing (Aki et al., 2021).

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-8-13(19(2)18-10)17-16(23)11-4-3-5-12(9-11)20-14(21)6-7-15(20)22/h3-5,8-9H,6-7H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNHECOFHMKYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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